molecular formula C18H22N2O3S B4273758 4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B4273758
M. Wt: 346.4 g/mol
InChI Key: ODCBOORMLXULCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an ethyl chain and an isopropylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with an appropriate alkylating agent to form the sulfonamide intermediate.

    Ethylation: The sulfonamide intermediate is then subjected to ethylation using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the ethylated sulfonamide with 4-isopropylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide
  • N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-methyl-2-pyrazinecarboxamide
  • N-(4-(aminosulfonyl)phenyl)-4-tert-butylbenzamide

Uniqueness

4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific structural features, such as the presence of the isopropylbenzamide moiety. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-propan-2-yl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13(2)15-5-7-16(8-6-15)18(21)20-12-11-14-3-9-17(10-4-14)24(19,22)23/h3-10,13H,11-12H2,1-2H3,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCBOORMLXULCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.